molecular formula C15H22NO6P B1206995 Phenyl[1-(n-succinylamino)pentyl]phosphonate

Phenyl[1-(n-succinylamino)pentyl]phosphonate

Cat. No. B1206995
M. Wt: 343.31 g/mol
InChI Key: FJQWWGCHPFSERW-CQSZACIVSA-N
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Description

Phenyl [1-(N-succinylamino)pentyl]phosphonate is a dicarboxylic acid monoamide that is a hapten and transition state analogue containing phenylphosphonate and succinoylamino moieties. It has a role as a hapten. It is an organic phosphonate and a dicarboxylic acid monoamide. It derives from a succinic acid.

Scientific Research Applications

pH Measurements in Biological Systems

Phenylphosphonate has been utilized as an internal reference for 31p NMR measurements to determine the cytoplasmic pH of E. coli. This compound diffuses into cells, allowing for accurate pH measurements independent of magnetic susceptibility differences between intercellular and extracellular pools. Such applications are crucial in understanding cellular processes, including metabolic reactions and the effects of various compounds on cell function (Thoma et al., 1986).

Anticorrosion Properties

Derivatives of phenyl[1-(n-succinylamino)pentyl]phosphonate have been investigated for their anticorrosion properties. Specifically, diethyl (phenylamino) methyl phosphonate derivatives have shown potential as corrosion inhibitors for carbon steel in acidic environments. These compounds' efficiency relates to their structural features, such as the position of methoxy groups, and their ability to adsorb onto metal surfaces, forming protective layers. This application is significant in material science, particularly in extending the life and performance of metals in corrosive environments (Moumeni et al., 2020).

Drug Design and Development

In the broader scope of phosphonate chemistry, compounds like phenyl[1-(n-succinylamino)pentyl]phosphonate are part of a class used in drug design and development due to their bioactive properties and role as enzyme inhibitors. Phosphonates mimic natural phosphates but with enhanced stability, making them valuable in designing drugs aimed at specific biological targets, such as enzymes involved in critical biochemical pathways (Turhanen et al., 2021).

Synthesis and Structural Analysis

Research into the synthesis and structural properties of phosphonate derivatives, including those related to phenyl[1-(n-succinylamino)pentyl]phosphonate, has provided insights into their potential applications in various fields, such as organic synthesis and materials science. These studies often focus on developing new synthetic methods, understanding the compounds' molecular structures, and exploring their functional properties (Maier & Diel, 1991).

Functional Materials

Phenylphosphonate derivatives have been explored for their potential in creating functional materials, such as proton-conducting membranes for fuel cells. These applications are based on the compounds' ability to facilitate proton transfer, a crucial property for energy conversion technologies (Allcock et al., 2002).

properties

Product Name

Phenyl[1-(n-succinylamino)pentyl]phosphonate

Molecular Formula

C15H22NO6P

Molecular Weight

343.31 g/mol

IUPAC Name

4-[[(1R)-1-[hydroxy(phenoxy)phosphoryl]pentyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H22NO6P/c1-2-3-9-14(16-13(17)10-11-15(18)19)23(20,21)22-12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t14-/m1/s1

InChI Key

FJQWWGCHPFSERW-CQSZACIVSA-N

Isomeric SMILES

CCCC[C@H](NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1

SMILES

CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1

Canonical SMILES

CCCCC(NC(=O)CCC(=O)O)P(=O)(O)OC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl[1-(n-succinylamino)pentyl]phosphonate
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